molecular formula C4H5B2ClO4S B3031236 3-Chlorothiophene-2,5-diboronic acid CAS No. 2096332-07-7

3-Chlorothiophene-2,5-diboronic acid

Cat. No.: B3031236
CAS No.: 2096332-07-7
M. Wt: 206.2
InChI Key: HWPJMSMTYFBAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorothiophene-2,5-diboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique chemical properties. It is a versatile building block that can be used in the synthesis of various organic compounds.

Scientific Research Applications

  • Synthesis of New Thiophene Derivatives

    A study by Ikram et al. (2015) reported the synthesis of various thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, involving the reaction of thiophene with arylboronic acids. This method produced compounds with significant haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).

  • Preparation of Diboronic Acids

    Coutts, Goldschmid, and Musgrave (1970) described the preparation of diboronic acids, including thiophen-2,5-diyldiboronic acid, by reactions of methyl borate with difunctional Grignard reagents. These diboronic acids are more resistant to oxidation and can undergo dehydration to form polymeric anhydrides (Coutts et al., 1970).

  • Electrochemical Polymerization

    Xu et al. (2003) demonstrated the electrochemical polymerization of 3-Chlorothiophene in mixed electrolytes, leading to the production of Poly(3-chlorothiophene) films with significant conductivities. This study highlights the potential of such compounds in creating conductive polymers (Xu et al., 2003).

  • Development of Nonlinear Optical Materials

    Mahmood et al. (2018) synthesized a series of thiophene derivatives that showed significant potential as non-linear optical (NLO) materials due to their extended conjugations and high first hyperpolarizability values. This study suggests possible applications in the field of photonics and optoelectronics (Mahmood et al., 2018).

  • Synthesis and Characterization of Polyphenylenes

    Cianga and Yagcı (2002) used a Suzuki coupling process involving 2,5-diboronic acid derivatives to synthesize polyphenylene with polystyrene side chains. This work contributes to the development of new polymers with unique properties (Cianga & Yagcı, 2002).

  • Thiophene-based Covalent Organic Frameworks

    Bertrand et al. (2013) reported the synthesis and characterization of covalent organic frameworks (COFs) using thiophene-based building blocks. This research is pivotal for the implementation of COFs in electronic devices (Bertrand et al., 2013).

  • Polymerization for New Materials

    Ramsey and Kovacic (1969) described the polymerization of dichlorothiophene to form polythienylene, demonstrating a method for creating new materials through nuclear coupling (Ramsey & Kovacic, 1969).

  • Development of Hyperbranched Copolymers

    Tanaka et al. (2001) synthesized a hyperbranched conjugated copolymer using a palladium-catalyzed coupling, indicating the versatility of thiophene derivatives in polymer science (Tanaka et al., 2001).

Safety and Hazards

3-Chlorothiophene-2,5-diboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(5-borono-3-chlorothiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5B2ClO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,8-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJMSMTYFBAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)B(O)O)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5B2ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-07-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorothiophene-2,5-diboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chlorothiophene-2,5-diboronic acid
Reactant of Route 3
Reactant of Route 3
3-Chlorothiophene-2,5-diboronic acid
Reactant of Route 4
3-Chlorothiophene-2,5-diboronic acid
Reactant of Route 5
3-Chlorothiophene-2,5-diboronic acid
Reactant of Route 6
Reactant of Route 6
3-Chlorothiophene-2,5-diboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.